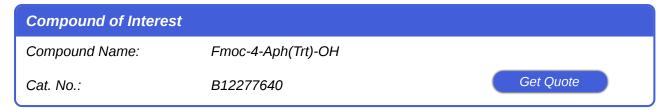


# NMR Characterization of Fmoc-4-Aph(Trt)-OH: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of **Fmoc-4-Aph(Trt)-OH**, a crucial building block in solid-phase peptide synthesis. Due to the limited availability of specific experimental spectra for **Fmoc-4-Aph(Trt)-OH**, this guide presents a detailed projection of its expected <sup>1</sup>H and <sup>13</sup>C NMR spectral data. This is contrasted with the experimental data for a closely related alternative, Fmoc-4-amino-L-phenylalanine, to highlight the influence of the trityl protecting group on the NMR spectrum.

## **Comparison of NMR Data**

The following tables summarize the expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Fmoc-4- Aph(Trt)-OH** and the reported data for Fmoc-4-amino-L-phenylalanine. These tables provide a clear, quantitative comparison of the two compounds.

Table 1: <sup>1</sup>H NMR Chemical Shift Comparison



Proton Assignment	Fmoc-4-Aph(Trt)-OH (Expected δ, ppm)	Fmoc-4-amino-L- phenylalanine (Reported δ, ppm)	Key Differences
Phenylalanine α-CH	4.5 - 4.8	~4.4	Downfield shift due to Trt group proximity.
Phenylalanine β-CH <sub>2</sub>	2.9 - 3.2	~2.9	Minor shift.
Phenylalanine Aromatic C2,6-H	6.8 - 7.0	~6.5	Shielding effect of the amino group in the alternative.
Phenylalanine Aromatic C3,5-H	6.5 - 6.7	~6.9	Upfield shift due to Trityl substitution.
Trityl Aromatic Protons	7.1 - 7.5	N/A	Characteristic broad multiplet for the 15 protons of the Trityl group.
Fmoc Aromatic Protons	7.2 - 7.8	7.2 - 7.8	Largely unaffected.
Fmoc CH & CH <sub>2</sub>	4.2 - 4.4	4.2 - 4.4	Largely unaffected.
NH (Amide)	~7.0	~5.3	Significant downfield shift due to Trityl group.
NH2 (Side Chain)	N/A	~3.5	Absent in the trityl- protected compound.

Table 2: 13C NMR Chemical Shift Comparison



Carbon Assignment	Fmoc-4-Aph(Trt)-OH (Expected δ, ppm)	Fmoc-4-amino-L- phenylalanine (Reported δ, ppm)	Key Differences
Carboxyl C=O	172 - 176	~174	Minimal change.
Phenylalanine α-C	54 - 57	~56	Minor shift.
Phenylalanine β-C	37 - 40	~37	Minor shift.
Phenylalanine Aromatic C1	130 - 133	~129	
Phenylalanine Aromatic C4	145 - 148	~145	Significant downfield shift due to Trityl substitution.
Trityl Quaternary C	70 - 75	N/A	Characteristic signal for the central carbon of the Trityl group.
Trityl Aromatic Carbons	126 - 145	N/A	Multiple signals in the aromatic region.
Fmoc Carbonyl C=O	155 - 157	~156	Minimal change.
Fmoc Aromatic Carbons	120 - 144	120 - 144	Largely unaffected.
Fmoc CH & CH <sub>2</sub>	47, 67	~47, 67	Largely unaffected.

# **Experimental Protocols**

A general protocol for the NMR characterization of Fmoc-protected amino acids is provided below.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

• Sample Preparation: Dissolve 5-10 mg of the Fmoc-amino acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (e.g., -NH and -COOH).



- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for obtaining wellresolved spectra.
- 1H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
  - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled one-dimensional carbon spectrum.
  - A wider spectral width (e.g., 0-200 ppm) is necessary.
  - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the <sup>13</sup>C nucleus.
  - Chemical shifts are referenced to the deuterated solvent signal.
- Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions (e.g., exponential multiplication) and Fourier transformation. Phase and baseline correct the resulting spectra.

## **Visualization of Characterization Workflow**

The following diagrams illustrate the logical workflow of NMR characterization and the structural relationship of the compounds discussed.

Caption: Workflow for NMR Characterization of Fmoc-Amino Acids.

Caption: Structural Relationship of Compared Compounds.







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